3-(3-Fluoro-4-methoxyphenyl)isoxazole-5-carboxylic acid
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Overview
Description
3-(3-Fluoro-4-methoxyphenyl)isoxazole-5-carboxylic acid is a heterocyclic compound that features an isoxazole ring substituted with a fluoro and methoxy group on the phenyl ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Fluoro-4-methoxyphenyl)isoxazole-5-carboxylic acid typically involves the reaction of 3-fluoro-4-methoxybenzaldehyde with hydroxylamine hydrochloride to form the corresponding oxime. This intermediate is then subjected to cyclization using a base such as sodium ethoxide to yield the isoxazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The use of metal-free catalysts and eco-friendly solvents is also emphasized to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
3-(3-Fluoro-4-methoxyphenyl)isoxazole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group under specific conditions.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The fluoro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: 3-(3-Hydroxy-4-methoxyphenyl)isoxazole-5-carboxylic acid.
Reduction: 3-(3-Fluoro-4-methoxyphenyl)isoxazole-5-methanol.
Substitution: 3-(3-Amino-4-methoxyphenyl)isoxazole-5-carboxylic acid.
Scientific Research Applications
3-(3-Fluoro-4-methoxyphenyl)isoxazole-5-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an antimicrobial and antitumor agent.
Medicine: Explored for its anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of agrochemicals
Mechanism of Action
The mechanism of action of 3-(3-Fluoro-4-methoxyphenyl)isoxazole-5-carboxylic acid involves its interaction with specific molecular targets such as enzymes and receptors. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can lead to various biological effects, such as antimicrobial or anti-inflammatory activities .
Comparison with Similar Compounds
Similar Compounds
- 5-(4-Methoxyphenyl)isoxazole-3-carboxylic acid
- 5-(Trifluoromethyl)-3-(4-methoxyphenyl)isoxazole-4-carboxylic acid
- 5-(4-Hydroxyphenyl)isoxazole-3-carboxylic acid
Uniqueness
3-(3-Fluoro-4-methoxyphenyl)isoxazole-5-carboxylic acid is unique due to the presence of both fluoro and methoxy groups on the phenyl ring, which can significantly influence its biological activity and chemical reactivity. The fluoro group enhances the compound’s lipophilicity and metabolic stability, while the methoxy group can participate in hydrogen bonding, affecting its interaction with biological targets .
Properties
Molecular Formula |
C11H8FNO4 |
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Molecular Weight |
237.18 g/mol |
IUPAC Name |
3-(3-fluoro-4-methoxyphenyl)-1,2-oxazole-5-carboxylic acid |
InChI |
InChI=1S/C11H8FNO4/c1-16-9-3-2-6(4-7(9)12)8-5-10(11(14)15)17-13-8/h2-5H,1H3,(H,14,15) |
InChI Key |
KLFXKGHZUONZSH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NOC(=C2)C(=O)O)F |
Origin of Product |
United States |
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